molecular formula C8H16N4 B2897497 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine CAS No. 1296308-45-6

1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine

Cat. No. B2897497
CAS RN: 1296308-45-6
M. Wt: 168.244
InChI Key: WQDVJBJATWTUDE-UHFFFAOYSA-N
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Description

The compound “1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine” is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) have been reported. DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized through reactions involving 4-dimethylaminomethylene derivatives. These compounds exhibited potent cytotoxicity against several cancer cell lines, highlighting their potential in anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Generation of Structurally Diverse Libraries

Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, generating a library of structurally diverse compounds. This study underscores the utility of dimethylamino-containing compounds in synthesizing a broad range of chemical entities, which could be pivotal in drug discovery and material science (Roman, 2013).

Water-Soluble Pyrazolate Rhodium(I) Complexes

Esquius et al. (2000) explored the synthesis and reactivity of dimethyl-4-aminomethylpyrazole ligands, leading to the development of water-soluble pyrazolate rhodium(I) complexes. Such complexes could have implications in catalysis and materials science, showcasing the functional versatility of pyrazole-based ligands (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

Antibacterial and Antifungal Polymeric Compounds

Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The modified hydrogels exhibited enhanced antibacterial and antifungal activities, suggesting potential applications in medical devices and wound care products (Aly & El-Mohdy, 2015).

Synthesis of Pyrazolo[3,4-d]pyrimidines

Makarov et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene derivatives with different amines. This work contributes to the synthesis methodology of pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry due to their potential biological activities (Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003).

Safety and Hazards

The safety data sheet for similar compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of similar compounds are promising. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature, suggesting potential for further exploration .

properties

IUPAC Name

1-[3-(dimethylamino)propyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDVJBJATWTUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine

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